1-(4-Amino-piperidin-1-yl)-propan-2-one
Description
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)6-10-4-2-8(9)3-5-10/h8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQZKTXCLJFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Chiral Triflate Esters and 4-Boc-Aminopiperidine
A recent and effective approach to synthesizing piperidine derivatives like 1-(4-Amino-piperidin-1-yl)-propan-2-one involves the reaction of chiral triflate esters with 4-Boc-aminopiperidine. This method proceeds via an S_N2 nucleophilic substitution reaction, allowing for high stereochemical purity and good yields.
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- The chiral triflate esters, derived from enantiopure α-hydroxy acid esters, are reacted with 4-Boc-aminopiperidine.
- The reaction is typically carried out in dichloromethane (DCM) at low temperatures (around −50 °C) in the presence of a base such as triethylamine (TEA).
- This results in the formation of methyl 2-[(Boc-amino)piperidin-1-yl]propanoates, which are precursors to the target compound after deprotection steps.
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- The yields reported are high, e.g., 84% for the (S)-enantiomer and 74% for the (R)-enantiomer.
- The products exhibit high enantiomeric and diastereomeric purity, confirmed by NMR spectroscopy, IR, and X-ray crystallography.
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- Characteristic absorption bands in IR spectra (1728 cm⁻¹ for ester CO and 1681 cm⁻¹ for Boc CO).
- NMR spectra show distinct resonances for methyl groups and piperidine carbons.
- X-ray crystallography confirms the absolute configuration and conformation of the piperidine ring.
This method is advantageous for producing chiral piperidine derivatives with controlled stereochemistry and is adaptable to various substituted analogs.
Reductive Amination
Reductive amination is a versatile approach to synthesizing amino ketones like 1-(4-Amino-piperidin-1-yl)-propan-2-one:
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- The ketone or aldehyde intermediate is reacted with an amine to form an imine or iminium ion.
- This intermediate is then reduced to the amine using hydride donors such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere).
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- High selectivity and mild conditions.
- Amenable to chiral amines for stereochemical control.
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- Yields around 68–71% have been documented for related amino acid derivatives.
- The method is sensitive to the stability of intermediates like amino aldehydes.
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- Requires careful control of reaction pH and conditions to avoid over-reduction or side reactions.
This method is particularly useful for preparing amino acid derivatives and related compounds with high stereochemical fidelity.
Practical Preparation Notes and Formulation
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- Preparation of stock solutions of 1-(4-Aminopiperidin-1-yl)propan-2-one is typically done in solvents like DMSO, PEG300, Tween 80, corn oil, or water, depending on the application.
- Concentrations range from 1 mM to 10 mM, with precise volume calculations based on molecular weight.
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- Solvents must be added sequentially with mixing and clarification at each step.
- Physical methods such as vortexing, ultrasound, or gentle heating aid dissolution.
- Ensuring clear solutions before proceeding prevents precipitation and ensures homogeneity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Stereochemical Control | Notes |
|---|---|---|---|---|
| Nucleophilic Substitution with Chiral Triflate Esters | Chiral triflate esters, 4-Boc-aminopiperidine, TEA, DCM, −50 °C | 74–84% | High | High purity, confirmed by NMR and X-ray |
| Alkylation with α-Haloacetic Acids | α-Bromoacetic acid derivatives, amine, base, 25–80 °C | 44–72% | Moderate | Possible side reactions, excess amine needed |
| Reductive Amination | Amino aldehydes/ketones, NaBH₃CN or Pd/C + H₂, mild conditions | ~68–71% | High | Sensitive to intermediate stability |
| Mitsunobu Reaction | Amino alcohols, protected amino acid esters, Mitsunobu reagents | Moderate | Moderate to High | Requires protecting group management |
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-piperidin-1-yl)-propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
While specific applications for 1-(4-Amino-piperidin-1-yl)-propan-2-one are not extensively documented, compounds with similar structural features have shown promise in several fields:
Pharmaceutical Research
Compounds similar to 1-(4-Amino-piperidin-1-yl)-propan-2-one have been investigated for their potential therapeutic effects. Research indicates that piperidine derivatives can exhibit:
- Antidepressant Activity : Some piperidine derivatives have been studied for their ability to modulate neurotransmitter systems, potentially aiding in the treatment of depression.
Neuroscience
Due to its structural similarity to known psychoactive substances, there is potential for research into its effects on the central nervous system (CNS). Studies on related compounds have suggested:
- Cognitive Enhancement : Certain piperidine derivatives may enhance cognitive functions and memory.
Chemical Biology
The compound's unique functional groups may allow it to serve as a useful tool in chemical biology, particularly in:
- Probe Development : Investigating interactions with biological targets such as receptors or enzymes.
Case Studies and Research Findings
While direct case studies involving 1-(4-Amino-piperidin-1-yl)-propan-2-one are scarce, the following findings from related research provide context for its potential applications:
Case Study 1: Antidepressant Activity
A study on piperidine derivatives indicated that modifications at the nitrogen atom could enhance binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants.
Case Study 2: Cognitive Enhancement
Research involving similar piperidine compounds showed improvements in memory retention in animal models, indicating potential for cognitive enhancers.
Mechanism of Action
The mechanism of action of 1-(4-Amino-piperidin-1-yl)-propan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 1-(Piperidin-2-yl)propan-2-one: Differs in the position of the piperidine substituent (2-position vs. 4-amino substitution), affecting steric and electronic properties .
- 3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one: Shares a piperidinyl-propanone backbone but includes additional aromatic and piperazine substituents, enhancing biological activity (e.g., p97 ATPase inhibition) .
- 1-(Furan-2-yl)propan-2-one : Replaces the piperidine ring with a furan, reducing basicity and altering solubility .
- 1-(p-Tolylhydrazono)-propan-2-one (PTHP): Features a hydrazone group instead of the piperidine-amino motif, enabling metal ion chelation .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Melting Points: Analogues like 2-amino-pyridine derivatives exhibit high melting points (268–287°C) due to aromatic stacking and hydrogen bonding . 1-(4-Amino-piperidin-1-yl)-propan-2-one likely has a lower melting point owing to reduced conjugation.
- Solubility: The amino group in the target compound may enhance water solubility compared to non-polar analogues like 1-(furan-2-yl)propan-2-one .
- Spectroscopy : IR and NMR data for related compounds (e.g., δH 1.2–3.8 ppm for piperidine protons) suggest characteristic signals for the piperidine and ketone moieties .
Biological Activity
The biological activity of 1-(4-Amino-piperidin-1-yl)-propan-2-one is hypothesized to involve its interaction with various receptors and enzymes, potentially altering their activity. This alteration can lead to various biological effects, depending on the specific molecular targets involved.
Similar Compounds and Their Activities
While direct studies on 1-(4-Amino-piperidin-1-yl)-propan-2-one are scarce, compounds with similar structural features have demonstrated various biological activities:
- Enzyme Inhibition : Many piperidine derivatives have been explored for their roles as enzyme inhibitors or receptor modulators in biological pathways, particularly in inflammatory responses and neuropharmacology .
- NLRP3 Inflammasome Inhibition : Research has shown that certain piperidine derivatives can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory processes. This inhibition is significant in conditions such as neurodegenerative diseases .
Research Findings
Recent studies highlight the potential of piperidine derivatives in drug discovery and development:
- Neuroprotective Effects : Compounds similar to 1-(4-Amino-piperidin-1-yl)-propan-2-one have been investigated for their neuroprotective properties, particularly through modulation of TrkB and serotonin receptors . These interactions may enhance brain-derived neurotrophic factor (BDNF) signaling, crucial for neuronal survival and function.
- Antiviral Properties : Some piperidine derivatives have been identified as inhibitors of viral proteases, suggesting a potential role in antiviral drug development .
Table 1: Biological Activities of Piperidine Derivatives
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | NLRP3 Inhibition | Blocks pyroptosis in macrophages |
| Compound B | TrkB Agonism | Enhances BDNF expression |
| Compound C | Viral Protease Inhibition | Non-covalent binding to Mpro |
Synthesis Methods
The synthesis of 1-(4-Amino-piperidin-1-yl)-propan-2-one can be achieved through various methods, typically involving the reaction of 4-aminopiperidine with propanone under controlled conditions. Common approaches include:
- Catalytic Reactions : Utilizing catalysts to facilitate reactions at specific temperatures and pressures for optimal yield.
- Continuous Flow Processes : Employed in industrial settings to enhance efficiency and reduce waste during large-scale production.
Applications in Research and Industry
This compound serves as an intermediate in organic synthesis and is being explored for its potential applications in:
- Pharmaceutical Development : Investigated for its possible therapeutic effects in treating neurodegenerative diseases and inflammatory conditions.
- Chemical Industry : Used in producing specialty chemicals due to its unique chemical properties.
Q & A
Q. What are the recommended methods for synthesizing 1-(4-Amino-piperidin-1-yl)-propan-2-one with high purity?
Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route includes:
- Step 1: React 4-aminopiperidine with a propan-2-one derivative (e.g., chloroacetone) under basic conditions (e.g., K₂CO₃) to facilitate amine alkylation.
- Step 2: Use protecting groups (e.g., Boc) to prevent side reactions during synthesis.
- Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethanol/water mixture).
- Purity Validation: Analyze via HPLC (C18 column, UV detection at 254 nm) or GC-MS to confirm >95% purity .
Q. How can the molecular structure of 1-(4-Amino-piperidin-1-yl)-propan-2-one be confirmed?
Answer: Structural confirmation requires multi-technique validation:
- X-ray Crystallography: Use SHELXL for refinement of crystal structures. For example, resolve bond lengths and angles by comparing observed vs. calculated diffraction patterns .
- NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR (e.g., δ ~2.1–3.5 ppm for piperidine protons, δ ~210 ppm for ketone carbon). HSQC and HMBC experiments clarify connectivity .
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) via ESI-MS and fragmentation patterns.
Q. What key physicochemical properties should be characterized for this compound?
Answer: Critical properties include:
| Property | Method | Example Data (Hypothetical) |
|---|---|---|
| Solubility | Shake-flask (aqueous/organic) | 25 mg/mL in H₂O at 25°C |
| LogP (Partition) | HPLC-derived retention time | LogP = 0.8 ± 0.2 |
| Stability | Accelerated degradation studies | Stable at pH 2–7, 4°C, 30 days |
| Melting Point | Differential Scanning Calorimetry | 120–122°C |
Reference protocols from PubChem and EPA DSSTox for standardized testing .
Advanced Research Questions
Q. What experimental challenges arise in characterizing the amino group’s conformation in 1-(4-Amino-piperidin-1-yl)-propan-2-one?
Answer: The amino group’s dynamic behavior can complicate structural analysis:
- Dynamic NMR: Use variable-temperature ¹H NMR (e.g., 298–343 K) to detect rotational barriers or chair-flipping in the piperidine ring. Slow exchange regimes may reveal distinct proton environments .
- Computational Modeling: Employ DFT (B3LYP/6-311++G**) to simulate low-energy conformers. Compare calculated vs. experimental NMR shifts to validate dominant conformations .
Q. How can researchers resolve contradictions between spectroscopic data and computational models?
Answer: Address discrepancies using a tiered approach:
Cross-Validation: Compare NMR, IR, and MS data with multiple computational methods (e.g., DFT vs. molecular mechanics).
Solvent Effects: Re-run experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding’s impact on spectral shifts .
Tautomerism Check: Investigate possible keto-enol tautomerism via pH-dependent UV-Vis spectroscopy.
Crystallographic Validation: Resolve ambiguities with single-crystal X-ray diffraction .
Q. What strategies optimize reaction conditions for synthesizing derivatives of 1-(4-Amino-piperidin-1-yl)-propan-2-one?
Answer: Apply design of experiments (DOE) to optimize parameters:
- Catalyst Screening: Test Pd, Cu, or enzyme catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl derivatives).
- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
- Yield Improvement: Adjust solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 80°C vs. RT) .
Q. How can researchers investigate the compound’s role in structure-activity relationships (SAR) for medicinal chemistry?
Answer: Key steps include:
- Derivative Synthesis: Modify the piperidine amino group (e.g., acetylation) or ketone moiety (e.g., reduction to alcohol).
- Biological Assays: Test derivatives in vitro (e.g., enzyme inhibition, receptor binding) and correlate activity with structural features.
- Docking Simulations: Use AutoDock Vina to predict binding modes against target proteins (e.g., kinases) based on crystal structures .
Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound?
Answer:
- Detailed Documentation: Report exact stoichiometry, solvent grades, and purification thresholds (e.g., Rf values).
- Batch Analysis: Use qNMR or LC-MS to verify consistency across syntheses.
- Collaborative Validation: Share samples with independent labs for cross-testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
